molecular formula C10H12O3 B1198958 2-Hydroxy-4-phenylbutansäure CAS No. 4263-93-8

2-Hydroxy-4-phenylbutansäure

Katalognummer: B1198958
CAS-Nummer: 4263-93-8
Molekulargewicht: 180.2 g/mol
InChI-Schlüssel: JNJCEALGCZSIGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-4-phenylbutanoic acid is a chiral compound that plays a significant role in the synthesis of various pharmaceutical agents, particularly angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are crucial in the treatment of hypertension and heart failure by preventing the formation of angiotensin II, a potent vasoconstrictor .

Wissenschaftliche Forschungsanwendungen

1.1. Synthesis of Angiotensin-Converting Enzyme Inhibitors

2-Hydroxy-4-phenylbutanoic acid serves as a critical starting material in the synthesis of various ACE inhibitors, which are widely used in the treatment of hypertension and heart failure. Key pharmaceuticals derived from this compound include:

  • Cilazapril
  • Benzapril
  • Quinapril
  • Enalapril
  • Ramipril
  • Lisinopril

These drugs are essential for managing cardiovascular diseases, and their efficacy is significantly influenced by the stereochemistry of the 2-hydroxy-4-phenylbutanoic acid used in their synthesis. The (R)-enantiomer is particularly noted for its superior activity compared to the racemic mixture or the (S)-enantiomer .

1.2. Optical Resolution Techniques

The racemic form of 2-hydroxy-4-phenylbutanoic acid is often resolved into its active enantiomers using various techniques. One notable method involves treating the racemate with optically active amines to form diastereomer salts, which can then be separated based on solubility differences. This process enhances the yield of the desired enantiomer, thereby improving the potency of the resulting ACE inhibitors .

Biocatalytic Production Methods

Recent advancements have focused on biocatalytic methods for producing (R)-2-hydroxy-4-phenylbutanoic acid from 2-oxo-4-phenylbutyric acid using engineered microorganisms. For instance:

  • Escherichia coli strains have been genetically modified to express specific dehydrogenases that facilitate this conversion with high enantiomeric excess (ee) and yield.
    • A study reported achieving over 99% ee and significant yields using a recombinant strain co-expressing formate dehydrogenase .

3.1. Comparative Studies on Synthesis Efficiency

Research has demonstrated that various microbial strains can effectively produce (R)-2-hydroxy-4-phenylbutanoic acid with high purity:

MicroorganismYield (%)Enantiomeric Excess (%)Conditions
Candida krusei SW202695.199.7pH 6.6, 30°C
Engineered E. coliVaries>99Optimized conditions

These findings highlight the potential for biotechnological approaches to enhance production efficiency compared to traditional chemical methods .

3.2. Enzyme Immobilization Studies

Studies on enzyme immobilization have shown that varying support materials can influence the catalytic efficiency when using enzymes to convert 2-hydroxy-4-phenylbutanoic acid into its derivatives. The immobilization on heterofunctional supports has been explored to optimize reaction conditions and improve overall yield .

Wirkmechanismus

Mode of Action

2-Hydroxy-4-phenylbutanoic acid is a key precursor for the production of ACE inhibitors . These inhibitors prevent the formation of angiotensin II by blocking the action of ACE, thereby lowering blood pressure . The compound’s interaction with its target results in a decrease in vasoconstriction and an increase in vasodilation, leading to a reduction in blood pressure .

Biochemical Pathways

The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to 2-Hydroxy-4-phenylbutanoic acid is achieved with carbonyl reductases . This process has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity . The reduction of OPBE to 2-Hydroxy-4-phenylbutanoic acid is a key step in the synthesis of ACE inhibitors .

Result of Action

The molecular and cellular effects of 2-Hydroxy-4-phenylbutanoic acid’s action are primarily related to its role as a precursor in the production of ACE inhibitors . By inhibiting ACE, these drugs prevent the formation of angiotensin II, leading to a decrease in blood pressure . This can help prevent conditions such as stroke, heart failure, heart attack, and kidney failure .

Action Environment

The action environment of 2-Hydroxy-4-phenylbutanoic acid is influenced by various factors. For instance, the enzymatic reduction of OPBE to 2-Hydroxy-4-phenylbutanoic acid is performed under mild reaction conditions . Additionally, the process is environmentally benign . .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-4-phenylbutanoic acid is unique due to its high enantioselectivity and efficiency in producing ACE inhibitors. Similar compounds include:

Biologische Aktivität

2-Hydroxy-4-phenylbutanoic acid, also known as (R)-2-hydroxy-4-phenylbutyric acid or HPBA, is a compound of significant interest due to its biological activities and applications in pharmaceuticals, particularly as a precursor for angiotensin-converting enzyme (ACE) inhibitors. This article explores the biological activity of HPBA, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

HPBA is an optically active compound that can be synthesized through various methods, including microbial biotransformation and chemical synthesis. Notably, the production of (R)-HPBA from 2-oxo-4-phenylbutyric acid (OPBA) has been achieved using engineered strains of Escherichia coli and Lactobacillus bulgaricus. The Y52L/F299Y mutant of NAD-dependent d-lactate dehydrogenase (d-nLDH) from L. bulgaricus exhibits significantly enhanced activity towards OPBA, facilitating the efficient production of (R)-HPBA with high yields .

1. Angiotensin-Converting Enzyme Inhibition

HPBA serves as a crucial intermediate in the synthesis of several ACE inhibitors, which are widely used to treat hypertension and heart failure. The optical resolution of racemic HPBA allows for the isolation of its active enantiomer, enhancing its efficacy in pharmaceutical applications. Compounds derived from HPBA include well-known ACE inhibitors such as Enalapril and Lisinopril .

2. Antiviral Properties

Research has indicated that derivatives of HPBA exhibit antiviral activity. For instance, amino-2-hydroxy-4-phenylbutanoyl-L-proline tert-butylamide has been identified as a potent inhibitor of HIV protease, showcasing IC90 values as low as 0.5 µM against HIV-1IIIB acutely infected cells . This suggests that HPBA and its derivatives may have potential applications in antiviral therapies.

3. Inhibition of Pancreatic Lipase

HPBA has been studied for its role in inhibiting pancreatic lipase, an enzyme critical for lipid digestion. Inhibitors derived from HPBA have shown promising results in preventing hypercholesterolemia by reducing lipid absorption in the gastrointestinal tract. The inhibitory activity was quantified with an IC50 value indicating effective concentrations for therapeutic use .

Case Study 1: Synthesis Optimization

A study optimized the biocatalytic production of (R)-HPBA using engineered E. coli strains. The optimal conditions included a substrate concentration of 50 mM OPBA and co-substrate formate for NADH regeneration, leading to a productivity rate of 24.5 mM/h for (R)-HPBA .

Case Study 2: Antiviral Efficacy

In vitro studies demonstrated that certain HPBA derivatives effectively inhibited HIV replication in chronically infected cell lines. These findings support further exploration into the development of antiviral medications based on HPBA chemistry .

Research Findings Summary

Study Focus Findings
Synthesis EfficiencyEngineered E. coli produced (R)-HPBA at rates up to 24.5 mM/h under optimized conditions .
ACE InhibitionHPBA is a precursor for multiple ACE inhibitors used clinically .
Antiviral ActivityDerivatives inhibit HIV protease with IC90 values <1 µM .
Lipase InhibitionHPBA derivatives show significant inhibition of pancreatic lipase, aiding in cholesterol management .

Eigenschaften

IUPAC Name

2-hydroxy-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJCEALGCZSIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4263-93-8
Record name 2-Hydroxy-4-phenylbutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4263-93-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxy-4-phenylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXY-4-PHENYLBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSP7I554Q9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4-phenylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4-phenylbutanoic acid
Reactant of Route 3
2-Hydroxy-4-phenylbutanoic acid
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-4-phenylbutanoic acid
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-4-phenylbutanoic acid
Reactant of Route 6
2-Hydroxy-4-phenylbutanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.